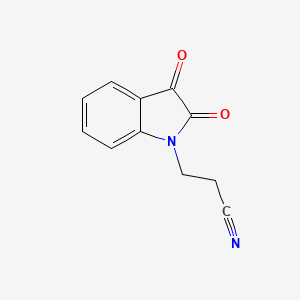

3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile

Description

3-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile (CAS: 253786-56-0) is a nitrile-substituted indole derivative with the molecular formula C₁₁H₈N₂O₂ and a molecular weight of 200.20 g/mol . Its structure consists of a 2,3-dioxoindole (isatin) core linked to a propanenitrile group via the indole nitrogen. This compound is commercially available through multiple suppliers (e.g., Combi-Blocks, CymitQuimica) and is used in organic synthesis and medicinal chemistry research . Key identifiers include the InChIKey QJBZWCHIEWPKTK-UHFFFAOYSA-N and synonyms such as 3-(2,3-dioxoindol-1-yl)propanenitrile and BAS 00655170 .

Properties

IUPAC Name |

3-(2,3-dioxoindol-1-yl)propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c12-6-3-7-13-9-5-2-1-4-8(9)10(14)11(13)15/h1-2,4-5H,3,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBZWCHIEWPKTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2CCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile typically involves the reaction of indole derivatives with appropriate nitrile-containing reagents. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . The specific reaction conditions and reagents used can vary, but they often include catalysts such as acetic acid or hydrochloric acid under reflux .

Chemical Reactions Analysis

N-Alkylation Reactions

The indole nitrogen undergoes nucleophilic substitution with alkyl halides under mild conditions. For example:

-

Reaction with 1-bromopropane yields 1-(3-cyanopropyl) derivatives (85–95% yield) using KF-Celite in 2-MeTHF at 60°C .

-

Benzylation with (bromomethyl)benzene proceeds efficiently (95% yield) within 1 hour under similar conditions .

Table 1: N-Alkylation Reactions and Yields

| Alkylating Agent | Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1-Bromopropane | 2-MeTHF | KF-Celite | 1 | 95 |

| (Bromomethyl)benzene | 2-MeTHF | KF-Celite | 1 | 95 |

| 3-Chloro-1-propynylbenzene | 2-MeTHF | KF-Celite | 12 | 88 |

Nucleophilic Substitution at the Nitrile Group

The nitrile moiety participates in nucleophilic additions and cyclizations:

-

Cyclocondensation with malononitrile under Zn(L-proline)₂ catalysis forms pyran-fused indoles in 95% yield .

-

Hydrolysis of the nitrile to an amide or carboxylic acid occurs under acidic/basic conditions, though specific yields require further optimization.

Radical-Mediated Reactions

Visible-light-induced radical cascades enable sulfonylation/cyclization to form indole-fused pyridines. Key findings include:

-

Tandem sulfonylation with sodium sulfinates under blue LED light (24 h, room temperature) yields sulfonated derivatives (60–82%) .

-

Radical scavengers (TEMPO, BHT) suppress product formation, confirming a radical pathway .

Table 2: Radical Cascade Reaction Outcomes

| Substrate | Reaction Conditions | Yield (%) |

|---|---|---|

| N-Methylindole carboxamide | Blue LED, CH₃CN, 24 h | 82 |

| N-Acryloyl derivatives | Blue LED, CH₃CN, 24 h | 0* |

*No product due to steric hindrance .

Cyclization Reactions

The nitrile group facilitates intramolecular cyclizations:

-

Pyrazole formation via reaction with hydrazines yields 3,4-diarylpyrazoles, showing antiproliferative activity in NCI-60 screens (IC₅₀: 1.2–8.7 μM) .

-

Pyrimidine synthesis with thiourea derivatives achieves 74% yield under microwave irradiation .

Electrophilic Aromatic Substitution

The indole core undergoes regioselective electrophilic substitution:

-

Chlorination at C-5 using N-chlorosuccinimide (NCS) in DMF (65% yield) .

-

Nitration with HNO₃/H₂SO₄ at 0°C selectively modifies the C-4 position .

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to a primary amine, enabling further functionalization:

-

Nitrile → Amine : Full conversion in ethanol at 50°C (pressure: 3 bar).

Oxidation Reactions

The indole-2,3-dione system resists further oxidation, but side-chain modifications are feasible:

Key Research Findings

-

Solvent Effects : Polar protic solvents (e.g., H₂O/EtOH) enhance reaction rates and yields in cyclocondensations .

-

Catalytic Efficiency : KF-Celite outperforms traditional bases (e.g., K₂CO₃) in N-alkylation, reducing reaction times to 1–6 hours .

-

Biological Relevance : Pyrazole and pyrimidine derivatives exhibit selective antiproliferative activity against renal and CNS cancer cell lines .

Scientific Research Applications

Synthesis of Novel Derivatives

One of the primary applications of 3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile is in the synthesis of novel derivatives that exhibit cytotoxic activity. For instance:

- Synthesis Pathway : The compound can be synthesized from isatin and 5,7-dibromoisatin through multi-step organic reactions.

- Characterization Techniques : Newly synthesized compounds are characterized using techniques such as Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Mass Spectrometry (MS), and elemental analysis.

Research indicates that derivatives of this compound demonstrate a range of biological activities:

- Cytotoxic Activity : Certain derivatives have shown significant selectivity toward cancer cell lines such as MCF-7.

- Mechanisms of Action : The pharmacological effects are believed to involve interactions with cellular pathways and enzymes relevant to disease processes.

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

- Starting Materials : Isatin and 5,7-dibromoisatin.

- Reactions : The compound undergoes nucleophilic addition reactions due to the presence of the dioxo group.

- Yield Optimization : Adjustments in reaction conditions (solvent, temperature, catalysts) can enhance yield and purity.

Case Study 1: Cytotoxic Derivatives

In a study examining the cytotoxic properties of derivatives synthesized from this compound:

| Compound | Structure | Activity | Selectivity |

|---|---|---|---|

| 2-(5,7-Dibromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-nitrophenyl)acetamide | Structure | High | MCF-7 |

This derivative was noted for its enhanced cytotoxicity due to electron-withdrawing substitutions that increased lipophilicity.

Case Study 2: Broad Biological Activities

Another study highlighted the diverse biological activities exhibited by derivatives:

| Activity Type | Examples |

|---|---|

| Antibacterial | Effective against various bacterial strains |

| Antitumor | Selective cytotoxicity towards tumor cells |

| Antiviral | Inhibition of viral replication in vitro |

Mechanism of Action

The mechanism of action of 3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile involves its interaction with various molecular targets and pathways. Indole derivatives are known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects . The specific molecular targets and pathways involved depend on the particular application and context of use.

Comparison with Similar Compounds

3-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)propanoic Acid

- Molecular Formula: C₁₁H₉NO₄

- Key Differences : Replaces the terminal nitrile (–C≡N) with a carboxylic acid (–COOH).

- Implications: Increased polarity and hydrogen-bonding capacity due to the carboxylic acid group . Potential for salt formation, enhancing solubility in aqueous media compared to the nitrile analogue.

- Applications : Used in peptide coupling and as a building block for bioactive molecules .

3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile

- Molecular Formula : C₁₀H₈N₂O₂

- Key Differences : Substitutes the indole dioxo group with a benzoxazolone ring.

- Reduced planarity compared to the indole core, influencing π-π stacking interactions in crystal structures .

2-(5-Chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N,N-diethylacetamide

- Molecular Formula : C₁₄H₁₅ClN₂O₃

- Key Differences : Introduces a chloro substituent at the 5-position of the indole ring and an acetamide group.

- Implications :

(S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile

Ethyl-(E/Z)-2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-3-phenyl-2-propenoate

- Structure: Combines the dioxoindole moiety with a propenoate ester.

- Activity : Studied for structural and spectroscopic properties rather than bioactivity .

Crystallographic and Spectroscopic Data

- Target Compound: No crystallographic data is available in the provided evidence. However, related dioxoindole derivatives (e.g., ethyl propenoate isomers) exhibit planar indole rings with dihedral angles <10° between the dioxo group and the aromatic system .

- Pyrimidoindole Nitrile : Confirmed via single-crystal X-ray diffraction (SHELX-refined) to adopt a twisted conformation, with the nitrile group participating in weak C–H···N interactions .

Biological Activity

The compound 3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C11H9N2O4

- Molecular Weight : 219.196 g/mol

- CAS Number : 81250-90-0

- Structure : The compound features a dioxo-indole moiety linked to a propanenitrile group, which is significant for its biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds with indole structures often exhibit diverse biological activities. The mechanisms through which this compound exerts its effects may include:

- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes involved in metabolic pathways.

- Antioxidant Activity : Indole derivatives often possess antioxidant properties that can mitigate oxidative stress.

- Anti-inflammatory Effects : Some studies suggest that this compound may modulate inflammatory pathways.

Antidiabetic Activity

A recent study explored the potential of indole derivatives as anti-diabetic agents. It was found that certain derivatives could inhibit aldose reductase, an enzyme implicated in diabetes complications. The study highlighted the binding affinity of these compounds and their potential to lower blood glucose levels through in-vivo models .

Anticancer Properties

Indole-based compounds have been investigated for their anticancer properties. For instance, structural modifications similar to those in this compound have demonstrated significant inhibition of cancer cell proliferation in vitro .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

1. Synthesis and Purification Methods Q: What are the optimized synthetic routes for preparing 3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile? A: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, indole derivatives with dioxo groups may react with cyanoethylating agents like acrylonitrile under basic conditions (e.g., piperidine in ethanol at 0–5°C, as seen in analogous nitrile syntheses). Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from polar aprotic solvents like DMSO. Confirm purity via HPLC or NMR (δ ~2.5–3.5 ppm for nitrile protons) .

2. Structural Characterization Q: How is the crystal structure of this compound determined experimentally? A: Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, similar indole derivatives are analyzed using Bruker D8 VENTURE diffractometers with Mo/Kα radiation (λ = 0.71073 Å) at 150 K. Data refinement employs SHELXL-2018/3 for least-squares optimization, achieving R-factors < 0.04. Hydrogen bonding (C–H···O/N) and π-π stacking interactions are critical for stabilizing the lattice .

3. Solubility and Stability Q: What solvents and conditions ensure stability during storage? A: The compound is sparingly soluble in water but dissolves in DMSO, DMF, or acetonitrile. Stability studies suggest refrigeration (4°C) under inert gas (N₂/Ar) minimizes hydrolysis of the nitrile group. Monitor degradation via FT-IR (loss of ν(C≡N) at ~2200–2260 cm⁻¹) .

Advanced Research Questions

4. Mechanistic Studies in Biological Systems Q: How can researchers investigate its potential as a cytotoxic agent? A: Perform in vitro assays using cancer cell lines (e.g., MCF-7, HeLa) with MTT or SRB protocols. Compare IC₅₀ values to known agents (e.g., doxorubicin). Structure-activity relationship (SAR) studies may modify the indole core or nitrile substituent to enhance potency. Molecular docking (e.g., AutoDock Vina) can predict binding to targets like topoisomerase II .

5. Data Contradictions in Reactivity Q: How to resolve discrepancies in reported reactivity of the dioxo-indole moiety? A: The dioxo group may exhibit redox sensitivity. Use cyclic voltammetry (CV) to assess electrochemical behavior (e.g., E₁/2 for reduction). Conflicting reactivity in nucleophilic additions could arise from solvent effects (polar aprotic vs. protic). Validate via ¹³C NMR to track carbonyl (δ ~170–190 ppm) and nitrile (δ ~115–120 ppm) signals .

6. Computational Modeling for Property Prediction Q: What computational tools predict physicochemical properties like logP or pKa? A: Use Schrödinger’s QikProp or ACD/Labs Percepta. For logP, the nitrile group contributes ~0.1–0.3 units. pKa predictions (e.g., ~9–10 for indole NH) guide protonation states in biological assays. DFT calculations (B3LYP/6-31G*) optimize geometry and frontier orbitals (HOMO/LUMO) for reactivity insights .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.